2-Amino-1-naphthoic acid

Catalog No.
S1912743
CAS No.
79979-69-4
M.F
C11H9NO2
M. Wt
187.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-1-naphthoic acid

CAS Number

79979-69-4

Product Name

2-Amino-1-naphthoic acid

IUPAC Name

2-aminonaphthalene-1-carboxylic acid

Molecular Formula

C11H9NO2

Molecular Weight

187.19 g/mol

InChI

InChI=1S/C11H9NO2/c12-9-6-5-7-3-1-2-4-8(7)10(9)11(13)14/h1-6H,12H2,(H,13,14)

InChI Key

CXOWHCCVISNMIX-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC(=C2C(=O)O)N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C(=O)O)N
  • Building Block for Organic Synthesis

    Due to its functional groups (an amino group and a carboxylic acid group), 2-Amino-1-Naphthoic Acid could potentially serve as a building block for the synthesis of more complex organic molecules. However, there is no publicly available research specifically demonstrating this application. Companies like AChemBlock do offer it as a research chemical, suggesting its potential utility in organic synthesis [].

  • Analogue for Other Naphthoic Acids

    2-Amino-1-Naphthoic Acid shares structural similarities with other naphthoic acids, which have documented research applications. For instance, 8-Amino-1-Naphthoic Acid has been studied for its use in various analytical techniques []. Research investigating 2-Amino-1-Naphthoic Acid might explore its potential applications based on its relation to these better-understood molecules.

2-Amino-1-naphthoic acid is an organic compound characterized by the molecular formula C11H9NO2C_{11}H_{9}NO_{2}. It features a naphthalene ring with an amino group located at the first position and a carboxylic acid group at the second position. This structural arrangement imparts unique chemical properties, making it valuable in various applications across chemistry, biology, and industry. The compound is recognized for its role as an intermediate in the synthesis of dyes and biologically active molecules, as well as its potential therapeutic applications.

  • Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
  • Reduction: The carboxylic acid group can be reduced to yield alcohol derivatives.
  • Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, leading to the formation of amides or alkylated derivatives. Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction .

The biological activity of 2-Amino-1-naphthoic acid has been a subject of research due to its potential therapeutic properties. It is being investigated for:

  • Anti-inflammatory effects: The compound may exhibit properties that reduce inflammation.
  • Anticancer activity: Studies suggest it could play a role in inhibiting cancer cell proliferation.
  • Enzyme interactions: It can interact with various enzymes, potentially influencing their activity and stability, which could have implications in metabolic pathways .

There are several methods for synthesizing 2-Amino-1-naphthoic acid:

  • Reduction of Nitro Compounds: One common method involves the reduction of nitro derivatives of naphthalene using reducing agents such as iron or zinc in acidic conditions.
  • Nucleophilic Substitution: Another approach is through nucleophilic substitution reactions involving naphthalene derivatives with suitable electrophiles.
  • Direct Amination: Direct amination of naphthoic acid derivatives can also yield 2-Amino-1-naphthoic acid through the introduction of an amino group under controlled conditions .

2-Amino-1-naphthoic acid finds applications in various fields:

  • Dyes and Pigments: It serves as an intermediate in the production of synthetic dyes and pigments due to its reactive functional groups.
  • Pharmaceuticals: The compound is explored for its potential use in drug development, particularly in creating anti-inflammatory and anticancer agents.
  • Biochemical Research: It is utilized as a building block in the synthesis of other biologically active compounds .

Research on interaction studies involving 2-Amino-1-naphthoic acid has revealed its ability to modulate enzyme activities and influence cellular signaling pathways. For instance, it may interact with receptors involved in gene expression regulation, such as the aryl hydrocarbon receptor. These interactions can lead to significant biological effects, including alterations in metabolic processes and gene expression patterns .

Several compounds share structural similarities with 2-Amino-1-naphthoic acid, each exhibiting unique properties:

Compound NameStructural FeaturesDistinctive Properties
2-Naphthoic AcidLacks the amino groupLess reactive; primarily used in industrial applications
3-Amino-2-naphthoic AcidAmino group at third positionDifferent reactivity; used in specific biochemical applications
1-Naphthoic AcidLacks both amino and carboxylic groupsDifferent chemical properties; primarily serves as a precursor in organic synthesis

The uniqueness of 2-Amino-1-naphthoic acid lies in its specific combination of functional groups, which confer distinct reactivity and versatility compared to these similar compounds .

XLogP3

2.6

Wikipedia

2-Aminonaphthalene-1-carboxylic acid

Dates

Modify: 2023-08-16

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